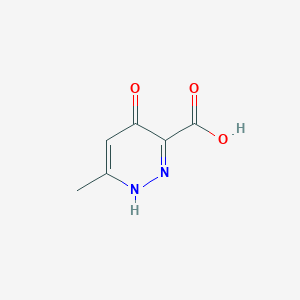

6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Description

6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a methyl group, a keto group, and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-4(9)5(6(10)11)8-7-3/h2H,1H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVUHJJYMULLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps :

Synthetic Routes: One common method involves the reaction of hydrazine derivatives with β-ketoesters under acidic conditions. This reaction forms the pyridazine ring, which is then further functionalized to introduce the methyl and carboxylic acid groups.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrially, the compound can be produced in bulk using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles under acidic or basic conditions.

Major Products: These reactions can yield a variety of products, including hydroxylated derivatives, substituted pyridazines, and more complex heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antidiabetic Effects

Pyridazine derivatives have also been investigated for their antidiabetic effects. In vitro studies showed that these compounds could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism of action is believed to involve modulation of glucose metabolism pathways .

Antibiotic Properties

The compound has shown activity against a range of bacterial strains, indicating its potential as an antibiotic agent. The structural features allow it to interact effectively with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Ligands in Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have applications in catalysis and material synthesis due to their tunable electronic properties and stability .

Supramolecular Chemistry

The compound has been utilized in supramolecular chemistry for the construction of complex molecular architectures. Its ability to form hydrogen bonds and π-stacking interactions enables the design of novel materials with specific optical or electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets :

Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation and microbial growth, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds :

Similar Compounds: Compounds such as 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid share structural similarities.

Uniqueness: The presence of the methyl group and the specific arrangement of functional groups in this compound confer unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from its analogs.

Biological Activity

6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS No. 17417-56-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview based on current literature.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridazine ring with a carboxylic acid and a keto group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 142.12 g/mol |

| CAS Number | 17417-56-0 |

| SMILES | CC1=CC(=O)C(=NN1)C(=O)O |

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, certain derivatives demonstrated significant antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics .

Antiviral Activity

Some investigations highlight the antiviral potential of this compound. It has been evaluated against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV), showing promising inhibitory effects at specific concentrations .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In vitro studies revealed that it could reduce pro-inflammatory cytokines and other markers associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the reaction of isoxazole derivatives under specific conditions to yield high-purity products. This method emphasizes the importance of catalyst choice and reaction environment in optimizing yields .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study evaluated the antibacterial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the base structure enhanced activity significantly, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL reported for some derivatives .

- Antiviral Efficacy : In a comparative study against HSV, derivatives exhibited an EC50 value lower than that of standard antiviral agents, indicating superior efficacy in inhibiting viral replication .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.